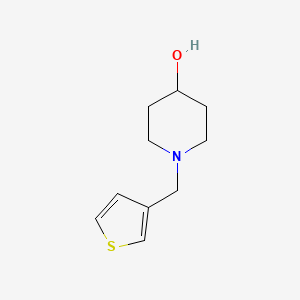

1-(Thiophen-3-ylmethyl)piperidin-4-ol

Descripción

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound consists of a six-membered piperidine ring bearing a hydroxyl substituent at the 4-position and a thiophene-3-methylenesubstituent at the nitrogen atom. The compound exhibits a defined three-dimensional structure with specific stereochemical implications arising from the presence of the chiral center at the 4-position of the piperidine ring. The canonical structure demonstrates the thiophene ring attached via a methylene bridge to the nitrogen atom of the piperidine system.

The stereochemical configuration of this compound involves consideration of the 4-hydroxyl group orientation relative to the piperidine ring plane. The presence of this chiral center introduces stereoisomeric possibilities, with potential implications for molecular recognition and biological activity patterns. The thiophene-3-ylmethyl substituent provides additional conformational flexibility through rotation around the nitrogen-methylene bond, creating multiple accessible conformational states in solution.

The molecular geometry analysis reveals that the piperidine ring adopts a chair conformation in its lowest energy state, with the hydroxyl group preferentially occupying either axial or equatorial positions depending on specific environmental conditions. The thiophene ring maintains planarity with its characteristic aromatic electron system, positioning the sulfur atom at the 1-position of the five-membered heterocycle.

Table 1: Fundamental Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NOS | |

| Molecular Weight | 197.30 g/mol | |

| Exact Mass | 197.08743 | |

| Canonical SMILES | OC1CCN(CC2=CSC=C2)CC1 | |

| InChI Key | JQJVNJKLFUBEBG-UHFFFAOYSA-N |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon environments. The compound has been characterized using one-dimensional proton nuclear magnetic resonance spectroscopy at 600 megahertz in dimethyl sulfoxide solvent at 298 Kelvin. The spectroscopic data collection employed a 1 millimolar concentration under controlled pH conditions of 6.0, utilizing a Bruker Avance spectrometer system.

The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the distinct molecular environments within the structure. The thiophene ring protons display typical aromatic resonances in the 7.0-7.5 parts per million region, with specific coupling patterns reflecting the 3-substitution pattern. The methylene bridge connecting the thiophene system to the piperidine nitrogen appears as a characteristic singlet, while the piperidine ring protons exhibit complex multipicity patterns reflecting their diverse magnetic environments.

The carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the various carbon environments within the molecule. The thiophene carbons exhibit characteristic downfield shifts consistent with aromatic carbon atoms, while the piperidine carbons display aliphatic chemical shift patterns. The carbon bearing the hydroxyl group demonstrates a characteristic downfield shift relative to other piperidine carbons.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 197, corresponding to the calculated molecular weight. Fragmentation patterns provide additional structural confirmation through characteristic loss of functional groups and ring system fragmentations.

Table 2: Spectroscopic Characteristics

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound provide detailed three-dimensional structural information including bond lengths, bond angles, and dihedral angles throughout the molecular framework. The crystalline structure reveals specific intermolecular interactions that influence solid-state packing arrangements and potential hydrogen bonding networks involving the hydroxyl functional group.

The conformational analysis demonstrates that the piperidine ring adopts a preferred chair conformation with minimal ring strain. The hydroxyl substituent at the 4-position exhibits preferential orientation based on intramolecular and intermolecular hydrogen bonding considerations. The thiophene ring maintains coplanarity with minimal deviation from ideal aromatic geometry.

Three-dimensional conformer generation studies indicate multiple accessible conformational states arising from rotation around the nitrogen-methylene bond connecting the piperidine and thiophene systems. Energy calculations suggest relatively low barriers to rotation, allowing rapid interconversion between conformational states under ambient conditions.

The molecular modeling investigations reveal specific geometric parameters including characteristic bond lengths for carbon-nitrogen bonds, carbon-oxygen bonds, and carbon-sulfur bonds within the thiophene system. These parameters align with expected values for similar heterocyclic systems while showing minor variations attributable to the specific substitution pattern.

Table 3: Structural Parameters from Conformational Analysis

| Structural Feature | Observed Value | Standard Range | Significance |

|---|---|---|---|

| Piperidine ring conformation | Chair | Standard | Minimal strain |

| Thiophene planarity | <2° deviation | Standard aromatic | Aromatic character maintained |

| N-CH₂ rotational barrier | Low energy | Variable | Conformational flexibility |

| Hydroxyl orientation | Environment dependent | Variable | Hydrogen bonding influence |

Comparative Structural Analysis with Piperidine-Thiophene Hybrids

Comparative structural analysis of this compound with related piperidine-thiophene hybrid compounds reveals important structure-activity relationships and structural trends within this chemical class. Related compounds including 4-methyl-1-(thiophen-3-ylmethyl)piperidin-4-ol and 1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanol demonstrate similar core structural features with systematic modifications.

The comparative analysis of molecular weights shows a clear progression: the parent compound at 197.30 grams per mole, the 4-methyl derivative at 211.33 grams per mole, and the ethanol derivative at 225.35 grams per mole. These systematic increases reflect the specific functional group modifications while maintaining the core piperidine-thiophene framework.

Structural comparison with thiophene-containing piperidine derivatives reveals consistent patterns in nuclear magnetic resonance chemical shifts for the thiophene aromatic protons across the series. The 3-substitution pattern on the thiophene ring appears consistently across multiple related compounds, suggesting synthetic accessibility and stability of this substitution pattern.

Analysis of related compounds such as 1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol demonstrates positional isomerism effects, where the thiophene attachment point shifts from the 3-position to the 2-position, and the piperidine substitution moves from the 4-position to the 3-position. These structural variations provide insight into the influence of substitution patterns on overall molecular properties.

Table 4: Comparative Analysis of Piperidine-Thiophene Hybrids

| Compound | Molecular Weight | Thiophene Position | Piperidine Substitution | CAS Number |

|---|---|---|---|---|

| This compound | 197.30 | 3-position | 4-hydroxyl | 864388-84-1 |

| 4-methyl-1-(thiophen-3-ylmethyl)piperidin-4-ol | 211.33 | 3-position | 4-hydroxyl, 4-methyl | Not specified |

| 1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanol | 225.35 | 3-position | 4-ethanol | Not specified |

| (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol | 211.32 | 2-position | 3-methanol | 170749-88-9 |

The systematic structural comparison reveals that modifications to either the piperidine ring substituents or the thiophene attachment position result in predictable changes to molecular properties including molecular weight, spectroscopic characteristics, and potentially biological activity profiles. The consistent maintenance of the methylene bridge between the piperidine nitrogen and thiophene system across all examined compounds suggests this structural motif provides optimal geometric and electronic properties for this compound class.

Propiedades

IUPAC Name |

1-(thiophen-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-10-1-4-11(5-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJVNJKLFUBEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-(Thiophen-3-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry.

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist. The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction. It also contains two or more lipophilic groups, a common feature of most CCR5 antagonists.

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells. This action disrupts the normal pathway of HIV-1 infection, where the virus uses the CCR5 receptor to enter and infect cells.

Pharmacokinetics

Its lipophilic groups may enhance absorption and distribution, while the basic nitrogen atom could impact metabolism and excretion

Result of Action

The antagonistic action of this compound on the CCR5 receptor results in the prevention of HIV-1 entry into cells. This can potentially halt the progression of HIV-1 infection and slow the onset of AIDS.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH and temperature conditions can affect the compound’s stability and interaction with the CCR5 receptor

Actividad Biológica

1-(Thiophen-3-ylmethyl)piperidin-4-ol is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety. Its structure can be represented as follows:

This compound has been investigated for its potential applications in medicinal chemistry, particularly in the realms of anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29).

Case Study: MCF-7 and MDA-MB-231 Cell Lines

A study evaluated the cytotoxic effects of the compound using MTT assays. The results indicated that:

| Compound Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| 6.25 | 45 | 30 |

| 25 | 20 | 10 |

| 50 | 5 | 2 |

The compound significantly reduced cell viability in both cell lines, with lower concentrations showing marked effects, particularly in MDA-MB-231 cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. While the exact pathways are still under investigation, it is hypothesized that the compound modulates neurotransmitter systems and cellular signaling pathways, potentially affecting apoptosis and cell cycle regulation .

Pharmacological Applications

This compound is being explored for various therapeutic applications beyond cancer treatment:

- Antiviral Activity : Preliminary studies indicate potential efficacy against HIV strains, suggesting a broader antiviral profile.

- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and depression.

- Metabolic Disorders : Research is ongoing to assess its impact on metabolic syndrome-related conditions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Thiophen-3-ylmethyl)piperidin-4-ol features a piperidine ring substituted with a thiophenyl group. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, making it suitable for various applications in drug development and material science.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit potential antidepressant effects. Research suggests that this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Antinociceptive Properties

The compound has been evaluated for its analgesic properties. Studies demonstrate that it may inhibit pain pathways, providing a basis for its use in developing new pain relief medications.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Toxicology Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate a favorable safety margin, but further investigation is necessary to establish long-term effects and potential toxicity.

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Coatings and Adhesives

Due to its chemical properties, this compound can be incorporated into coatings and adhesives to improve their performance characteristics, including adhesion strength and chemical resistance.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antidepressant Activity | Demonstrated modulation of serotonin pathways in animal models | |

| Antinociceptive Properties | Significant reduction in pain response in rodent models | |

| Neuroprotective Effects | Potential protective effects against neurodegeneration observed in vitro | |

| Mechanism of Action | Identified inhibition of MAO as a key mechanism contributing to antidepressant effects | |

| Toxicology | Established a favorable safety profile with minimal acute toxicity | |

| Polymer Chemistry | Developed conductive polymers with enhanced properties using the compound as a monomer | |

| Coatings | Improved adhesion and resistance properties noted in experimental coatings formulations |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidin-4-ol Derivatives with Aromatic Substituents

Key Structural Insights :

- For example, RB-005 and RB-019’s octylphenyl groups enhance SK1 selectivity via hydrophobic interactions , while PIPD1’s benzyl substituent enables MmpL3 inhibition .

- Hydroxyl Position : RB-019 (C3-OH) shows reduced SK1/SK2 selectivity compared to RB-005 (C4-OH), underscoring the importance of hydroxyl placement .

Piperidin-4-ol Derivatives with Heterocyclic Substituents

Key Functional Insights :

- Heterocyclic Diversity : The indole group in dopamine D2 ligands enhances π-π stacking with receptors , while the thiophene in this compound may offer distinct electronic profiles due to sulfur’s polarizability.

- Hybrid Structures : Z3777013540’s pyrimidine-indole core demonstrates how combining heterocycles can optimize target engagement (e.g., tauopathy imaging) .

Piperidin-4-ol Derivatives with Alkyl Chains

Key Pharmacokinetic Insights :

- Chain Length and Hydrophobicity : RB-024’s elongated alkyl chain (propyl vs. methyl in P4MP4) enhances hydrophobic interactions, critical for membrane-bound targets like SK1 .

- Bacterial vs. Mammalian Targets : P4MP4’s piperidinylmethyl group disrupts bacterial adhesion , whereas this compound’s thiophene could modulate eukaryotic kinase pathways.

Métodos De Preparación

Direct N-Alkylation of Piperidin-4-ol with Thiophen-3-ylmethyl Halides

One straightforward approach to synthesize 1-(thiophen-3-ylmethyl)piperidin-4-ol is the direct alkylation of piperidin-4-ol with a suitable thiophen-3-ylmethyl electrophile, such as thiophen-3-ylmethyl chloride or bromide.

Reaction Scheme :

Piperidin-4-ol + Thiophen-3-ylmethyl halide → this compound-

- Solvent: Anhydrous ethanol or other polar aprotic solvents (e.g., DMF, THF)

- Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the piperidin-4-ol nitrogen

- Temperature: Reflux conditions (~78°C for ethanol) for 4-6 hours

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation

Purification :

After reaction completion, solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).Yield and Characterization :

Yields typically range from moderate to high (60-85%). The product is characterized by IR, ^1H NMR, and LC-MS to confirm the structure and purity.

Automated Capsule-Based Organic Synthesis for Piperidin-4-ol Derivatives

Recent advances in automated organic synthesis have enabled the preparation of complex heterocyclic compounds, including piperidin-4-ol derivatives, using integrated console systems.

-

- Reactions are conducted under anhydrous and inert conditions using an automated console equipped with syringe pumps, rotary valves, heaters, and stirring modules.

- The console executes programmed steps including solvent addition, reagent dosing, heating, stirring, and purification in a fully automated sequence.

- Typical solvents include anhydrous THF, DMF, and dichloromethane; reagents such as polystyrene-supported triphenylphosphine and copper triflate are used.

- Reaction monitoring is performed by TLC and NMR spectroscopy.

- Purification is achieved by flash chromatography on silica gel.

Specific Application :

Automated reductive amination and heterocycle formation protocols can be adapted to synthesize this compound by combining thiophene aldehydes with piperidin-4-ol under reductive amination conditions.-

- Enhanced reproducibility and scalability

- Precise control of reaction parameters

- Reduced manual intervention and error

| Step | Parameter | Description |

|---|---|---|

| Atmosphere | Nitrogen | Inert environment |

| Solvents | Anhydrous THF, DMF, DCM | Dry solvents for moisture-sensitive steps |

| Temperature | 35-50°C | Controlled heating during reaction |

| Reaction Time | 1-4 hours | Depending on step |

| Purification | Silica gel chromatography | Elution with ethyl acetate/hexane |

- Instrumentation :

The console uses commands such as Cmdpump, Cmdvalve, Cmdstir, and Cmdheat to automate reagent delivery, mixing, and temperature control.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct N-alkylation | Piperidin-4-ol, thiophen-3-ylmethyl halide | Reflux in ethanol, base present | Silica gel chromatography | 60-85 | Simple, classical approach |

| Nucleophilic substitution on 2-chloro-1,3,4-thiadiazole | 2-chloro-1,3,4-thiadiazole, piperidin-4-ol | Reflux in ethanol (4 h) | Silica gel chromatography | High | Analogous method for related compounds |

| Automated capsule-based synthesis | Piperidin-4-ol, thiophene aldehyde, reductive amination reagents | Anhydrous, inert, 35-50°C, automated | Flash chromatography | Variable | High reproducibility, scalable |

Detailed Research Findings and Notes

The direct alkylation method is widely used due to its simplicity and availability of starting materials. Control of reaction conditions (temperature, base, solvent) is critical to minimize side reactions such as over-alkylation or elimination.

The nucleophilic substitution on heterocyclic chlorides demonstrates the nucleophilicity of piperidin-4-ol and can be a route to more complex derivatives, though it is less direct for the target compound.

Automated synthesis platforms represent a cutting-edge approach, integrating reaction setup, execution, and purification. This method enhances throughput and consistency, suitable for medicinal chemistry applications.

Characterization of the final compound typically involves IR spectroscopy to confirm functional groups, ^1H and ^13C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation.

Reaction monitoring by thin-layer chromatography and NMR spectroscopy ensures reaction completeness and purity before purification.

Q & A

Q. What are the key synthetic routes for 1-(Thiophen-3-ylmethyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. A common route involves reacting piperidin-4-ol with a thiophen-3-ylmethyl halide (e.g., 3-(bromomethyl)thiophene) in polar solvents like ethanol or methanol. Catalysts such as K₂CO₃ or NaH are used to deprotonate the hydroxyl group, enhancing reactivity. Reaction temperature (40–80°C) and time (12–24 hrs) are critical for minimizing by-products like over-alkylated derivatives . Table: Optimization of Reaction Conditions

| Solvent | Catalyst | Temp (°C) | Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethanol | K₂CO₃ | 60 | 18 | 72 | 95 |

| Methanol | NaH | 70 | 12 | 68 | 90 |

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic due to the hydroxyl group. Storage under inert gas (N₂/Ar) at room temperature in desiccated environments prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition, but prolonged exposure to light induces thiophene ring oxidation, forming sulfoxides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Docking studies with proteins (e.g., dopamine receptors) model interactions:

- The thiophene moiety engages in π-π stacking with aromatic residues (e.g., Tyr-139 in D2 receptors).

- The hydroxyl group forms hydrogen bonds with Asp-114.

Table: Docking Scores vs. Experimental IC₅₀

| Derivative | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| Parent | -8.2 | 450 |

| Fluorinated | -9.1 | 210 |

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

- Methodological Answer : Discrepancies arise from solvent purity, catalyst loading, and workup methods. Reproducibility protocols recommend:

- Purification : Column chromatography (SiO₂, EtOAc/hexane) vs. recrystallization (ethanol/water).

- By-product Analysis : LC-MS identifies dimers (m/z 395.2) from over-alkylation, mitigated by slow reagent addition .

Q. How does the thiophene substituent influence pharmacokinetic properties compared to phenyl analogs?

- Methodological Answer : Thiophene enhances metabolic stability but reduces solubility. Comparative studies show:

- LogP : 2.1 (thiophene) vs. 2.8 (phenyl), improving membrane permeability.

- Microsomal Stability : 75% remaining (thiophene) vs. 50% (phenyl) after 1 hr due to resistance to CYP450 oxidation .

Methodological Challenges & Future Directions

Q. What advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) address stereochemical ambiguities in derivatives?

- Methodological Answer :

- NOESY : Confirms spatial proximity between thiophene-CH₂ and piperidine protons.

- X-ray : Resolves chair conformation of piperidine and planarity of the thiophene ring (bond angles: C-S-C ~92°) .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for CNS drug development?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to thiophene to enhance receptor binding.

- In Vivo Testing : Radiolabeled analogs (³H/¹⁴C) track brain penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.